![molecular formula C14H13F2NO3 B12088185 1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B12088185.png)
1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
Preparation Methods
The preparation of 1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves several synthetic routes. One common method includes the selective fluorination of trichloromethoxybenzene using hydrogen fluoride to obtain chlorodifluoromethoxybenzene. This intermediate is then subjected to nitration by a mixed acid to produce 4-(chlorodifluoromethoxy)nitrobenzene, which is subsequently reduced via hydrogenation to yield 4-(chlorodifluoromethoxy)aniline . This aniline derivative can then be further processed to obtain the target compound.
Chemical Reactions Analysis
1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where the difluoromethoxy group can be replaced with other functional groups.
Common reagents used in these reactions include hydrogen fluoride, mixed acids, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. Specifically, 1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has been evaluated for its cytotoxic effects on various cancer cell lines. Studies have shown that the compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
- Anti-inflammatory Properties : The compound has also been investigated for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit key inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
- Antimicrobial Activity : Preliminary studies have demonstrated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antibiotics or antimicrobial agents .
Materials Science Applications
- Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
- Polymer Chemistry : This compound can serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it valuable for various industrial applications .
Biological Research Applications
- Proteomics Research : The compound is utilized in proteomics as a reagent for labeling proteins. Its ability to selectively react with amino acids allows researchers to track protein interactions and modifications within biological systems .
- Drug Development : Given its diverse biological activities, this compound is being explored as a lead compound in drug discovery programs aimed at developing new therapeutic agents targeting specific diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool for studying protein dynamics and cellular signaling .
Comparison with Similar Compounds
1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be compared with similar compounds such as:
1-[4-(Difluoromethoxy)phenyl]ethanamine: This compound has a similar difluoromethoxyphenyl group but differs in its ethanamine structure.
2-[4-(Difluoromethoxy)phenyl]-5-ethoxy-1,3-oxazole-4-carboxylic acid: This compound contains a difluoromethoxyphenyl group and an oxazole ring, making it structurally distinct.
The uniqueness of this compound lies in its specific pyrrole-3-carboxylic acid structure, which imparts unique chemical and biological properties .
Biological Activity
1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS Number: 923808-29-1) is a compound of significant interest due to its potential biological activities. Its unique structure, characterized by a difluoromethoxy group attached to a phenyl ring and a pyrrole core, suggests various avenues for pharmacological applications, particularly in oncology and antimicrobial research.
The molecular formula of the compound is C14H13F2NO3, with a molecular weight of 281.25 g/mol. The presence of fluorine atoms enhances lipophilicity and may influence its interaction with biological membranes.
Property | Value |
---|---|
Molecular Formula | C14H13F2NO3 |
Molecular Weight | 281.25 g/mol |
CAS Number | 923808-29-1 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The difluoromethoxy group enhances the compound's ability to penetrate lipid membranes, while the carboxylic acid functionality can form ionic bonds with proteins and enzymes, potentially modulating their activity.
Potential Mechanisms Include:
- Inhibition of Enzyme Activity: The carboxylic acid group may interact with active sites on enzymes, leading to inhibition.
- Anticancer Activity: Similar compounds have shown efficacy against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
- Antimicrobial Properties: The structural characteristics may allow for interaction with bacterial membranes or essential metabolic pathways.
Anticancer Activity
Recent studies have demonstrated that pyrrole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been shown to inhibit key signaling pathways involved in cancer progression, such as the BRAF(V600E) and EGFR pathways .
Case Study:
A study involving similar pyrrole derivatives reported IC50 values in the micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrrole derivatives can inhibit bacterial growth by disrupting membrane integrity or inhibiting critical metabolic enzymes .
Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Inhibition of BRAF and EGFR | |
Antimicrobial | Growth inhibition in bacteria | |
Enzyme Inhibition | Modulation of enzyme activity |
Structure-Activity Relationship (SAR)
The biological activity of pyrrole derivatives is heavily influenced by their structural features. Variations in substituents at the phenyl or pyrrole positions can lead to significant changes in potency and selectivity. For example, the introduction of different halogen groups has been shown to enhance lipophilicity and biological activity .
Properties
Molecular Formula |
C14H13F2NO3 |
---|---|
Molecular Weight |
281.25 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C14H13F2NO3/c1-8-7-12(13(18)19)9(2)17(8)10-3-5-11(6-4-10)20-14(15)16/h3-7,14H,1-2H3,(H,18,19) |
InChI Key |
RKTUYRNNPXGSQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC(F)F)C)C(=O)O |
Origin of Product |
United States |
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